molecular formula C9H17NO2 B7933517 N-(4-Methoxy-cyclohexyl)-acetamide

N-(4-Methoxy-cyclohexyl)-acetamide

Cat. No.: B7933517
M. Wt: 171.24 g/mol
InChI Key: AQGWYOCXYCRNON-UHFFFAOYSA-N
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Description

N-(4-Methoxy-cyclohexyl)-acetamide is an organic compound characterized by the presence of a methoxy group attached to a cyclohexyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-cyclohexyl)-acetamide typically involves the reaction of 4-methoxycyclohexanone with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-cyclohexyl)-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methoxy-cyclohexyl)-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methoxy-cyclohexyl)-acetamide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxy-cyclohexyl)-acetamide
  • N-(4-Methyl-cyclohexyl)-acetamide
  • N-(4-Ethoxy-cyclohexyl)-acetamide

Uniqueness

N-(4-Methoxy-cyclohexyl)-acetamide is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties. The methoxy group can enhance the compound’s solubility in organic solvents and influence its reactivity in chemical reactions. Additionally, the methoxy group can modulate the compound’s interactions with biological targets, potentially leading to unique therapeutic effects .

Properties

IUPAC Name

N-(4-methoxycyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h8-9H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGWYOCXYCRNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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